molecular formula C12H21NO2 B13068323 Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate

Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B13068323
M. Wt: 211.30 g/mol
InChI Key: KNDGVTQLVSSNPZ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-azaspiro[45]decane-4-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield of the compound. Industrial methods may also incorporate purification steps such as distillation or crystallization to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing the activity of these targets and modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-azaspiro[4.5]decane-8-carboxylate
  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness

Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of a methyl group at the 6-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-5-3-4-6-12(9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3

InChI Key

KNDGVTQLVSSNPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CNCC2C(=O)OC

Origin of Product

United States

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